molecular formula C7H8ClF3N2 B7947443 (R)-2,2,2-Trifluoro-1-(pyridin-3-YL)ethanamine hcl

(R)-2,2,2-Trifluoro-1-(pyridin-3-YL)ethanamine hcl

Cat. No.: B7947443
M. Wt: 212.60 g/mol
InChI Key: NLDVAGWIUPSGQC-FYZOBXCZSA-N
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Description

®-2,2,2-Trifluoro-1-(pyridin-3-YL)ethanamine hydrochloride is a fluorinated amine compound that features a trifluoromethyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,2-Trifluoro-1-(pyridin-3-YL)ethanamine hydrochloride typically involves the introduction of a trifluoromethyl group to a pyridine derivative. One common method includes the reaction of 3-pyridinecarboxaldehyde with a trifluoromethylating agent, followed by reductive amination to introduce the amine group. The final step involves the conversion of the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions

®-2,2,2-Trifluoro-1-(pyridin-3-YL)ethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

®-2,2,2-Trifluoro-1-(pyridin-3-YL)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-2,2,2-Trifluoro-1-(pyridin-3-YL)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridine ring can engage in π-π interactions and hydrogen bonding with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine: Lacks the pyridine ring, making it less versatile in biological applications.

    3-(Trifluoromethyl)pyridine: Does not have the amine group, limiting its reactivity in certain chemical reactions.

    2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine: Similar structure but with the pyridine ring in a different position, which can affect its reactivity and interactions.

Uniqueness

®-2,2,2-Trifluoro-1-(pyridin-3-YL)ethanamine hydrochloride is unique due to the combination of the trifluoromethyl group and the pyridine ring, which provides a balance of lipophilicity and reactivity. This makes it a valuable compound for various applications in medicinal chemistry and other fields.

Properties

IUPAC Name

(1R)-2,2,2-trifluoro-1-pyridin-3-ylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6(11)5-2-1-3-12-4-5;/h1-4,6H,11H2;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDVAGWIUPSGQC-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)[C@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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